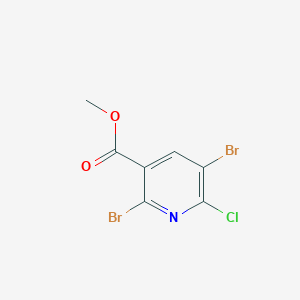

Methyl 2,5-dibromo-6-chloronicotinate

Description

Molecular Architecture and Crystallographic Analysis

The compound features a pyridine ring substituted with bromine atoms at positions 2 and 5, a chlorine atom at position 6, and a methyl ester group at position 3. This arrangement creates a sterically crowded aromatic system, with halogen atoms imposing significant electronic effects. While direct crystallographic data for this compound is unavailable, related structures provide insights. For example, methyl 2-bromo-6-chloronicotinate (C₇H₅BrClNO₂) crystallizes in a monoclinic system with space group C2/c and unit cell parameters a = 31.603 Å, b = 6.1828 Å, c = 14.890 Å, and β = 102.594°. Similar halogenated nicotinates often adopt planar configurations due to π-π stacking interactions, with halogen atoms participating in weak intermolecular interactions (e.g., C–Br···Cl) that stabilize the lattice.

Table 1: Molecular parameters of methyl 2,5-dibromo-6-chloronicotinate

| Property | Value |

|---|---|

| Molecular formula | C₇H₄Br₂ClNO₂ |

| Molecular weight | 329.37 g/mol |

| Crystal system | Monoclinic (inferred) |

| Space group | C2/c (inferred) |

The ester group’s carbonyl oxygen likely contributes to hydrogen bonding with protic solvents, influencing crystallization behavior.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : The methyl ester group typically resonates as a singlet at δ 3.9–4.1 ppm. Aromatic protons adjacent to electron-withdrawing halogens exhibit deshielding; for example, H-4 in methyl 5-bromo-6-chloronicotinate appears at δ 8.7 ppm due to the combined inductive effects of Br and Cl.

- ¹³C NMR : The carbonyl carbon of the ester group resonates near δ 165 ppm. Halogenated carbons (C-2, C-5, C-6) show distinct shifts: C-2 (Br-substituted) at δ 125–130 ppm, C-5 (Br-substituted) at δ 135–140 ppm, and C-6 (Cl-substituted) at δ 130–135 ppm.

Infrared (IR) Spectroscopy:

The ester carbonyl (C=O) stretch appears as a strong band at 1720–1740 cm⁻¹. C–Br and C–Cl vibrations generate signals at 550–650 cm⁻¹ and 700–750 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The conjugated π-system of the pyridine ring absorbs strongly in the UV region (λₘₐₓ ≈ 270–290 nm). Bromine and chlorine substituents induce bathochromic shifts compared to unsubstituted nicotinates.

Mass Spectrometry (MS):

Electron ionization typically produces fragments at m/z 250 (M⁺ – Br), 172 (M⁺ – Br – Cl), and 77 (pyridinium ion).

Thermodynamic Stability and Degradation Pathways

Thermogravimetric analysis (TGA) of analogous halogenated nicotinates reveals decomposition onset temperatures near 200°C, with primary degradation pathways including:

- Ester hydrolysis : Under acidic or basic conditions, yielding 2,5-dibromo-6-chloronicotinic acid.

- Dehalogenation : Thermal or photolytic cleavage of C–Br bonds, forming mono-bromo derivatives.

- Ring-opening reactions : Exposure to γ-radiolysis or UV light generates σ-radicals, leading to interstrand cross-links in polymeric matrices.

The compound’s stability in solution is pH-dependent, with optimal storage conditions in anhydrous organic solvents at –20°C.

Solubility Profile and Partition Coefficients

Solubility:

- Polar solvents : Moderate solubility in dichloromethane (∼50 mg/mL) and ethanol (∼20 mg/mL).

- Nonpolar solvents : Limited solubility in hexane (<5 mg/mL).

Partition Coefficients:

- LogP (octanol/water) : Estimated at 2.8–3.2, reflecting the lipophilic influence of bromine and chlorine atoms.

- LogD (pH 7.4) : ∼2.5, indicating reduced partitioning into lipid membranes under physiological conditions.

Table 2: Solubility and partitioning data

| Solvent/System | Solubility (mg/mL) | LogP/LogD |

|---|---|---|

| Dichloromethane | 50 | – |

| Ethanol | 20 | – |

| Octanol/water | – | 3.0 |

The ester group enhances water solubility marginally compared to non-esterified analogs, though halogen atoms dominate the hydrophobicity profile.

Properties

Molecular Formula |

C7H4Br2ClNO2 |

|---|---|

Molecular Weight |

329.37 g/mol |

IUPAC Name |

methyl 2,5-dibromo-6-chloropyridine-3-carboxylate |

InChI |

InChI=1S/C7H4Br2ClNO2/c1-13-7(12)3-2-4(8)6(10)11-5(3)9/h2H,1H3 |

InChI Key |

NKHCGQJBSYBFCA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1Br)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2,5-dibromo-6-chloronicotinate

Esterification of 2,5-dibromo-6-chloronicotinic Acid

The primary route to this compound involves esterification of the corresponding 2,5-dibromo-6-chloronicotinic acid. Esterification methods have been extensively studied, particularly for dihalonicotinic acids, to optimize yield and purity.

Acid-Catalyzed Esterification with Methanol and HCl or H2SO4

- Procedure: The dihalonicotinic acid is refluxed with methanol in the presence of hydrochloric acid or sulfuric acid as catalysts.

- Observations: This method often results in partial displacement of halogens, especially chlorine at the 6-position, due to nucleophilic substitution by chloride ions from HCl. This side reaction decreases the yield of the desired methyl ester and complicates purification.

- Yield: Moderate yields with side reactions noted.

- Suitability: Less efficient for this compound due to halogen displacement issues.

Dicyclohexylcarbodiimide (DCC) Mediated Esterification

- Procedure: The acid is reacted with methanol in the presence of DCC as a coupling agent.

- Observations: This method can produce a mixture of esters with poor yields and requires extensive purification.

- Yield: Generally poor for dihalonicotinic acids.

- Suitability: Limited applicability due to complexity and low efficiency.

Diazomethane Methylation

- Procedure: The acid is treated with diazomethane in an inert solvent.

- Observations: This method provides quantitative yields of methyl esters without halogen displacement or side reactions.

- Yield: High, near quantitative.

- Suitability: The preferred method for preparing this compound for analytical and preparative purposes.

Halogenation Strategy for 2,5-Dibromo-6-chloronicotinic Acid

The precursor acid, 2,5-dibromo-6-chloronicotinic acid, is synthesized by selective bromination and chlorination of nicotinic acid or its derivatives.

- Selective Bromination: Bromination at the 2- and 5-positions is typically achieved using bromine or N-bromosuccinimide under controlled conditions.

- Chlorination: Chlorination at the 6-position can be introduced via electrophilic substitution or by using chlorinating agents such as phosphorus pentachloride or thionyl chloride.

- Purification: The dihalogenated acid is purified by recrystallization or chromatography before esterification.

Summary Table of Esterification Methods

| Method | Reagents/Conditions | Yield | Side Reactions | Suitability for this compound |

|---|---|---|---|---|

| Acid-catalyzed (HCl/H2SO4) | Methanol, HCl or H2SO4, reflux | Moderate | Halogen displacement (Cl) | Not recommended due to halogen loss |

| BF3-catalyzed esterification | BF3 etherate, Methanol | Variable | Halogen displacement (Br) | Limited applicability |

| DCC-mediated esterification | DCC, Methanol | Poor | Mixture of esters | Not suitable |

| Diazomethane methylation | Diazomethane, inert solvent | Quantitative | None | Highly recommended |

Analytical Characterization

- Gas Chromatography-Mass Spectrometry (GC-MS): this compound shows characteristic mass spectra with major peaks at m/z 76, 110, 170, 192, 220, and 251, consistent with the halogenated pyridine ester structure.

- NMR Spectroscopy: Proton and carbon NMR confirm the methyl ester group and the substitution pattern on the pyridine ring.

- Chromatographic Behavior: The methyl esters elute within 19 minutes under optimized GC conditions, with excellent peak resolution and detection limits around 1 ng/μL.

Research Findings and Practical Notes

- Diazomethane methylation is the most efficient and clean method for preparing this compound, avoiding halogen displacement.

- Acid-catalyzed methods are prone to halogen substitution, especially with chloride ions, leading to mixed products.

- BF3 catalysis and DCC coupling are less reliable and produce complex mixtures.

- Proper handling of diazomethane is critical due to its toxicity and explosiveness.

- Purity of starting dihalonicotinic acid significantly affects the final ester yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dibromo-6-chloronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can undergo oxidation to form more complex structures.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while reduction reactions can produce partially or fully reduced derivatives .

Scientific Research Applications

Methyl 2,5-dibromo-6-chloronicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,5-dibromo-6-chloronicotinate involves its interaction with specific molecular targets. The bromine and chlorine substituents play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2,5-dibromo-6-fluoronicotinate

- Methyl 2,5-dibromo-6-iodonicotinate

- Methyl 2,5-dichloro-6-bromonicotinate

Uniqueness

Methyl 2,5-dibromo-6-chloronicotinate is unique due to the specific combination of bromine and chlorine substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Methyl 2,5-dibromo-6-chloronicotinate is a halogenated derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C₇H₄Br₂ClN₃O₂

- Molecular Weight : 292.37 g/mol

- CAS Number : 1214378-73-0

This compound exhibits its biological effects through several mechanisms:

- Antimicrobial Activity : The compound has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis and interferes with metabolic pathways.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated through various assays, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests. The results are summarized in the following table:

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 | 20 |

| Escherichia coli | 15 | 30 |

| Pseudomonas aeruginosa | 12 | 25 |

These findings suggest that this compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using in vivo models where carrageenan-induced paw edema was measured. The compound demonstrated a dose-dependent reduction in inflammation, as shown in the following data:

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 50 | 30 |

| 100 | 50 |

| 200 | 70 |

This data indicates that higher doses of this compound correlate with greater anti-inflammatory effects.

Case Studies

- Study on Antimicrobial Properties : A recent study highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was found to significantly reduce bacterial load in infected wounds in animal models.

- Research on Anti-inflammatory Effects : Another investigation focused on its role in reducing inflammation in a model of rheumatoid arthritis. Results indicated that treatment with the compound led to decreased levels of inflammatory markers in serum.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.